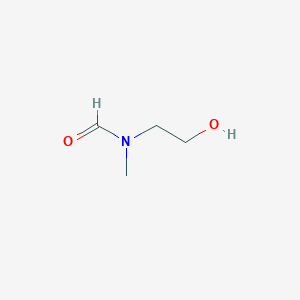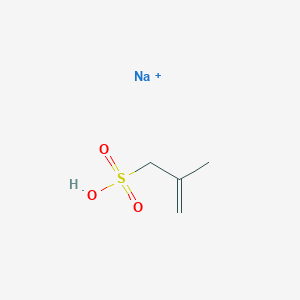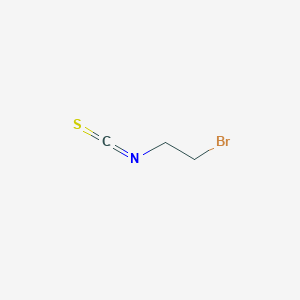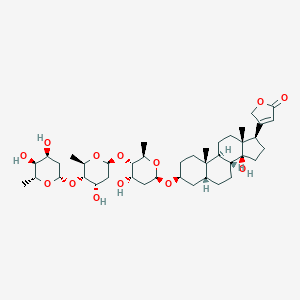
N-(2-Hydroxyethyl)-N-methylformamide
Übersicht
Beschreibung
Synthesis Analysis
N-(2-Hydroxyethyl)-N-methylformamide has been explored as a novel plasticizer for thermoplastic starch (TPS), indicating its potential in material science, particularly in enhancing the properties of biodegradable polymers. The compound's effectiveness as a plasticizer was demonstrated through its interaction with corn starch, leading to improved material characteristics such as homogeneity and water resistance (Dai et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)-N-methylformamide plays a critical role in its interaction with other molecules, particularly in forming hydrogen bonds with starch. This interaction is crucial for its function as a plasticizer, as it affects the starch's crystallinity and, consequently, the physical properties of the resulting thermoplastic starch.
Chemical Reactions and Properties
This compound's chemical reactivity, particularly its ability to form hydrogen bonds, underpins its utility in modifying the properties of starch-based materials. The specific interactions between N-(2-Hydroxyethyl)-N-methylformamide and starch have been proven using techniques like Fourier-transform infrared spectroscopy, showcasing the compound's role in creating more homogeneous and water-resistant materials.
Physical Properties Analysis
The physical properties of materials plasticized with N-(2-Hydroxyethyl)-N-methylformamide, such as tensile strength and elongation at break, vary with humidity. These properties are crucial for evaluating the applicability of the plasticized materials in different environmental conditions. The compound's effect on the crystallinity of corn starch and the resulting thermoplastic starch indicates its potential to enhance material performance.
Chemical Properties Analysis
N-(2-Hydroxyethyl)-N-methylformamide's chemical properties, including its interaction with starch and its role as a plasticizer, contribute to the development of thermoplastic starch with varied crystallinity and improved physical characteristics. Its ability to interact through hydrogen bonding and affect material properties like water resistance and tensile strength highlights its importance in material science research.
For more in-depth information on the chemical and physical properties of N-(2-Hydroxyethyl)-N-methylformamide and its applications in scientific research, please refer to the cited source (Dai et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Application in Mineral Processing
- Summary of the Application: N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC), a compound related to N-(2-Hydroxyethyl)-N-methylformamide, was synthesized and used as a collector for the reverse cationic flotation separation of apatite from quartz .
- Methods of Application: The adsorption mechanisms between LPDC and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements, and X-ray photoelectron spectroscopy (XPS) analysis .
- Results or Outcomes: The micro-flotation tests showed that LPDC exhibited excellent flotation performance. When the pulp was at natural pH and LPDC concentration was 25 mg/L, the apatite concentrate with a P2O5 recovery of 95.45% and P2O5 grade of 38.94% could be obtained from artificially mixed minerals .
2. Application in Synthesis of Fatty Acid Diethanolamides
- Summary of the Application: N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
- Methods of Application: The Zn-doped CaO nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .
- Results or Outcomes: The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .
3. Application in 3D Printing
- Summary of the Application: Hydroxyethylmethacrylate, a compound related to N-(2-Hydroxyethyl)-N-methylformamide, is used in 3D printing. It cures quickly at room temperature when exposed to UV light in the presence of photoinitiators .
- Methods of Application: The compound may be used as a monomeric matrix in which 40nm silica particles are suspended for 3D glass printing .
- Results or Outcomes: The use of this compound in 3D printing has been found to be effective, although specific quantitative data or statistical analyses were not provided .
4. Application in Biomedical Field
- Summary of the Application: The hydrogels made from N-(2-Hydroxyethyl)-N-methylformamide have excellent antifouling and antibacterial properties, making them competitive candidates for applications in the biomedical field .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The hydrogels have been found to have excellent antifouling and antibacterial properties .
5. Application in Adhesive Properties
- Summary of the Application: Hydrogels based on poly(2-hydroxyethyl methacrylate-co-acrylamide) with N′N-methylene-bisacrylamide (MBA), without/with L-3,4-dihydroxyphenylalanine (DOPA) as a catecholic crosslinker, were prepared via free radical copolymerization .
- Methods of Application: The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress .
- Results or Outcomes: The hydrogel showed greater adhesive properties .
6. Application in Contact Lens
- Summary of the Application: A common copolymerization method is cross-linked with N-vinylpyrrolidone (NVP) and methacrylic acid to increase the water content .
- Methods of Application: Even after copolymerization with NVP (or PVP as a polymer), a study has shown that pure PVP-PHEMA hydrogel has a tensile strength of only 300 kPa at only 4% strain .
- Results or Outcomes: The hydrogel has been used in the manufacture of soft contact lenses .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(4-7)2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJGMDGENZPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166556 | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N-methylformamide | |
CAS RN |
1590-50-7 | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-methylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L27Q94JV5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)







